2-hydroxy-4,6-dinitrobenzamide
Overview
Description
2-Hydroxy-4,6-dinitrobenzamide is an organic compound with the molecular formula C7H5N3O6. It is characterized by the presence of a benzene ring substituted with hydroxyl and nitro groups, as well as an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4,6-dinitrobenzamide typically involves the nitration of 2-hydroxybenzamide. The nitration process introduces nitro groups at the 4 and 6 positions of the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,6-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Reduction: The major products are 2-hydroxy-4,6-diaminobenzamide.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Oxidation: Oxidized derivatives such as quinones can be produced.
Scientific Research Applications
2-Hydroxy-4,6-dinitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-4,6-dinitrobenzamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. The compound’s nitro groups can undergo bioactivation, leading to the formation of reactive intermediates that can damage cellular components and trigger cell death .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,5-dinitrobenzamide: This compound has similar structural features but differs in the position of the nitro groups.
2-Hydroxy-4-nitrobenzamide: This compound has only one nitro group and exhibits different chemical reactivity and biological activity.
4,6-Dinitrobenzamide: Lacks the hydroxyl group, leading to different chemical properties and applications.
Uniqueness
2-Hydroxy-4,6-dinitrobenzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-hydroxy-4,6-dinitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c8-7(12)6-4(10(15)16)1-3(9(13)14)2-5(6)11/h1-2,11H,(H2,8,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYZQKBOLZHSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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